molecular formula C12H10N2O2 B1179476 {4-(4-Chlorophenyl)Phenylmethyl}-1- CAS No. 132800-11-4

{4-(4-Chlorophenyl)Phenylmethyl}-1-

Cat. No.: B1179476
CAS No.: 132800-11-4
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Description

Contextualization within Benzhydryl and Halogenated Phenylmethyl Architectures

Halogens, such as chlorine, exert a dual electronic effect on the aromatic ring. Inductively, they are electron-withdrawing due to their high electronegativity. libretexts.orglumenlearning.com However, they also possess lone pairs of electrons that can be donated to the aromatic system through resonance, a +M effect. quora.com In the case of halogens, the inductive electron-withdrawing effect is generally stronger than their resonance-donating effect, leading to a deactivation of the aromatic ring towards electrophilic substitution. libretexts.orglumenlearning.com Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org

Historical Perspective of the {4-(4-Chlorophenyl)Phenylmethyl} Scaffold in Organic Synthesis

The synthesis of molecules containing the {4-(4-Chlorophenyl)Phenylmethyl} scaffold has evolved over time, with early methods laying the groundwork for more refined contemporary procedures. A common and historically significant approach involves the nucleophilic substitution of a suitable leaving group on the benzhydryl carbon.

A foundational method for creating this scaffold is the reaction of 4-chlorobenzhydryl chloride with a nucleophile. For instance, the synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, a key intermediate for many compounds, is achieved by reacting 4-chlorobenzhydryl chloride with piperazine (B1678402). tandfonline.comchemicalbook.com This reaction can be carried out under various conditions, often employing a base like potassium carbonate and a solvent such as dimethylformamide or butanone. tandfonline.comchemicalbook.com The synthesis of the 4-chlorobenzhydryl chloride precursor itself can be accomplished by treating 4-chlorobenzhydrol (B192747) with a chlorinating agent like thionyl chloride. nih.gov The 4-chlorobenzhydrol is typically prepared by the reduction of 4-chlorobenzophenone (B192759) using a reducing agent like sodium borohydride (B1222165). nih.gov

Historical patent literature reveals early methods for related transformations. For example, the preparation of N,N-bis[2-(methylsulfonyloxy)ethyl]benzenesulfonamide, a reagent used in the synthesis of derivatives, draws upon methods described as early as 1934. google.com Over the years, variations in reaction conditions, solvents, and bases have been explored to optimize yields and purity. The following table provides a summary of synthetic approaches for a key intermediate.

Starting MaterialReagentsSolventConditionsProductYieldReference
4-chlorobenzhydryl chloride, piperazineK2CO3, KIButanoneReflux, 18h1-[(4-chlorophenyl)(phenyl)methyl]piperazine57% chemicalbook.com
4-chlorobenzhydryl chloride, piperazineKI, DMFToluene (B28343)Reflux, 12h1-[(4-chlorophenyl)(phenyl)methyl]piperazine92% chemicalbook.com
4-chlorobenzhydryl chloride, piperazine-IsopropanolReflux, 4-6h1-(4-chlorobenzhydryl)piperazine (B1679854)82.5% google.com
4-chlorobenzhydryl chloride, piperazine-MethanolReflux, 4-6h1-(4-chlorobenzhydryl)piperazine80% google.com

Significance of the {4-(4-Chlorophenyl)Phenylmethyl} Substructure in Chemical Biology Probes

The {4-(4-Chlorophenyl)Phenylmethyl} substructure is a valuable component in the design of chemical probes, which are small molecules used to study and manipulate biological systems. nih.gov The utility of this scaffold in chemical biology stems from its ability to serve as a pharmacophore, a three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The specific arrangement of the two aryl rings and the stereocenter in the {4-(4-Chlorophenyl)Phenylmethyl} moiety allows for precise interactions with biological macromolecules such as receptors and enzymes.

The enantiomers of compounds containing this scaffold are particularly important as probes for investigating the stereoselectivity of biological recognition processes. google.com For example, the separated levorotatory and dextrorotatory enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine have been highlighted for their importance in studying chemical interactions with physiological mechanisms. google.com The ability to synthesize optically pure versions of these compounds allows researchers to dissect the specific interactions of each stereoisomer with its biological target, providing a deeper understanding of the target's structure and function.

The piperazine ring, which is frequently attached to the {4-(4-Chlorophenyl)Phenylmethyl} moiety, is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its ability to be readily functionalized. nih.gov This allows for the creation of libraries of compounds based on the core {4-(4-Chlorophenyl)Phenylmethyl}piperazine structure, which can be screened for activity against various biological targets. For example, derivatives of 1-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated as inhibitors of the Nav1.7 sodium channel, demonstrating the utility of this scaffold in developing probes for ion channels. researchgate.net The development of such probes is crucial for target validation, a key step in the drug discovery process that aims to confirm the relevance of a biological target to a disease. nih.gov

Synthetic Routes to {4-(4-Chlorophenyl)Phenylmethyl} Derivatives

The {4-(4-Chlorophenyl)Phenylmethyl} moiety is a significant structural component in various pharmacologically active compounds. Its synthesis is a key step in the production of important pharmaceuticals, including the second-generation antihistamine, cetirizine. Methodologies for incorporating this fragment and for the targeted synthesis of its piperazine derivatives are well-established, employing a range of chemical strategies.

Properties

CAS No.

132800-11-4

Molecular Formula

C12H10N2O2

Synonyms

{4-(4-Chlorophenyl)Phenylmethyl}-1-

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 4 4 Chlorophenyl Phenylmethyl Containing Compounds

Influence of the {4-(4-Chlorophenyl)Phenylmethyl} Moiety on Molecular Recognition

The bulky and lipophilic nature of the {4-(4-chlorophenyl)phenylmethyl} group plays a pivotal role in the molecular recognition of various biological targets. This diarylmethyl scaffold allows for significant van der Waals and hydrophobic interactions within the binding pockets of receptors and enzymes. The spatial arrangement of the two phenyl rings is critical for establishing these interactions and orienting the rest of the molecule for optimal binding.

In the context of anti-hepatitis C virus (HCV) activity, the {4-(4-chlorophenyl)phenylmethyl}piperazine core, as seen in chlorcyclizine and its analogs, is essential for potent inhibition. The diarylmethyl portion of the molecule is believed to interact with a hydrophobic pocket in the host cell entry factors targeted by the virus. Modifications to this core structure often lead to a significant loss of activity, highlighting its importance in molecular recognition. For instance, replacement of the piperazine (B1678402) ring with other cyclic systems can dramatically reduce anti-HCV potency, suggesting that the geometry and basicity of the piperazine nitrogen are also crucial for interaction with the target.

The following table illustrates the impact of modifications to the core {4-(4-chlorophenyl)phenylmethyl}piperazine structure on anti-HCV activity.

Stereochemical Aspects and Conformational Effects of the {4-(4-Chlorophenyl)Phenylmethyl} Group

The tetrahedral carbon connecting the two phenyl rings in the {4-(4-chlorophenyl)phenylmethyl} moiety is a chiral center, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this center can have a profound impact on the biological activity of the molecule. Often, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the chiral environment of the biological target.

For instance, in a series of anti-HCV compounds derived from chlorcyclizine, the enantiomers of several analogs were synthesized and evaluated. Interestingly, for many of these compounds, both the (R) and (S) enantiomers displayed comparable EC50 values, suggesting that for this particular biological target, the specific stereoconfiguration at the benzhydryl carbon may not be a critical determinant of antiviral activity. However, this is not a universal finding, and for other targets, stereoselectivity is a key factor.

The conformational flexibility of the {4-(4-chlorophenyl)phenylmethyl} group also influences its interaction with biological targets. The two phenyl rings can rotate around the single bonds connecting them to the central carbon atom. The preferred conformation in the bound state is one that maximizes favorable interactions and minimizes steric clashes within the binding site. Computational studies, such as conformational analysis, can provide insights into the low-energy conformations of these molecules and help in understanding their bioactive conformations.

The following table presents data on the anti-HCV activity of enantiomers of selected chlorcyclizine analogs.

Impact of Substituent Modifications on Molecular Interactions

Role of the Chlorophenyl Group in Ligand-Target Interactions

The presence and position of the chlorine atom on one of the phenyl rings are critical for the biological activity of many {4-(4-chlorophenyl)phenylmethyl}-containing compounds. The chloro substituent is electron-withdrawing and can influence the electronic properties of the aromatic ring. More importantly, it can participate in specific halogen bonding interactions with the target protein, or it can occupy a specific hydrophobic subpocket within the binding site.

In the case of anti-HCV agents, the para-chloro substituent is crucial for potent activity. Removal of this chlorine atom leads to a significant decrease in potency. For example, the EC50 value of the des-chloro analog of chlorcyclizine is significantly higher than that of the parent compound. This suggests that the chlorine atom is involved in a key interaction with the target. Furthermore, the introduction of a second chloro group at the para position of the other phenyl ring can in some cases enhance the antiviral activity, indicating that this region of the molecule is sensitive to halogen substitution. nih.gov

The following table demonstrates the effect of the chlorophenyl group on the anti-HCV activity of chlorcyclizine analogs. nih.gov

Effects of Phenyl Substitutions on Binding Affinity

Beyond the critical role of the chloro group, other substitutions on the phenyl rings can be explored to fine-tune the binding affinity and selectivity of {4-(4-chlorophenyl)phenylmethyl}-containing compounds. The introduction of various substituents can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with the target.

Structure-activity relationship studies on chlorcyclizine analogs have shown that the aromatic rings are amenable to certain modifications. For instance, the introduction of additional halogen atoms or small alkyl groups can be tolerated and in some cases lead to improved activity. However, bulky substituents are generally not well-tolerated, suggesting steric constraints within the binding pocket. The precise effects of these substitutions are highly dependent on the specific target and the nature of the binding site.

Modulation of Molecular Recognition by Linker and Peripheral Group Variations

In many bioactive compounds, the {4-(4-chlorophenyl)phenylmethyl} moiety is connected to other chemical functionalities via a linker, which is often a piperazine ring. Modifications to this linker and the peripheral groups attached to it can significantly modulate molecular recognition and biological activity.

In the development of anti-HCV agents based on the chlorcyclizine scaffold, various modifications to the piperazine side chain have been investigated. The length and nature of the side chain have been shown to be important for activity. For example, extending the aliphatic chain attached to the second nitrogen of the piperazine ring can influence potency. While shorter chains are generally well-tolerated, longer chains can lead to a decrease in activity. The introduction of different functional groups at the terminus of the side chain, such as amides or ethers, also has a significant impact on the antiviral potency. nih.gov

The following table illustrates the effect of linker and peripheral group variations on the anti-HCV activity of chlorcyclizine analogs. nih.gov

Rational Design Principles for Novel {4-(4-Chlorophenyl)Phenylmethyl} Analogs

The accumulated SAR data for {4-(4-chlorophenyl)phenylmethyl}-containing compounds provide a solid foundation for the rational design of novel analogs with improved therapeutic properties. Several key principles can guide these design efforts:

Scaffold Hopping and Bioisosteric Replacement: While the {4-(4-chlorophenyl)phenylmethyl}piperazine core is often essential for activity, subtle modifications through scaffold hopping or bioisosteric replacement of the piperazine ring could lead to compounds with improved properties. However, as seen in the anti-HCV analogs, drastic changes to the core scaffold are often detrimental to activity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. Molecular docking studies can be used to predict the binding mode of novel analogs and to identify potential new interactions that could be exploited to enhance affinity. This approach allows for the targeted design of substituents on the phenyl rings or the linker to optimize interactions with specific residues in the binding pocket.

Pharmacophore Modeling: In the absence of a target structure, ligand-based methods such as pharmacophore modeling can be utilized. A pharmacophore model can be generated based on a set of active compounds, defining the key chemical features and their spatial arrangement required for biological activity. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are likely to be active.

Optimization of Physicochemical Properties: Rational design efforts should also focus on optimizing the physicochemical properties of the analogs to improve their drug-likeness. Properties such as lipophilicity, solubility, and metabolic stability are crucial for in vivo efficacy. For example, the introduction of polar groups or the modification of metabolically labile sites can lead to compounds with improved pharmacokinetic profiles.

By integrating these rational design principles with the wealth of existing SAR data, it is possible to systematically explore the chemical space around the {4-(4-chlorophenyl)phenylmethyl} scaffold and to design novel compounds with enhanced therapeutic potential.

Mechanistic Studies of 4 4 Chlorophenyl Phenylmethyl Interactions with Biological Targets

Elucidation of Molecular Binding Modes with Receptors and Enzymes

The interaction of 1-((4-chlorophenyl)(phenyl)methyl)piperazine with its biological targets, primarily the histamine (B1213489) H1 receptor, is crucial for its antihistaminic effects. smpdb.ca The binding is influenced by the compound's stereochemistry, with enantiopure forms often exhibiting superior receptor-binding affinity compared to racemic mixtures.

The binding of piperazine (B1678402) derivatives like 1-((4-chlorophenyl)(phenyl)methyl)piperazine to their target receptors involves various non-covalent interactions. These can include hydrogen bonds, salt bridges, hydrophobic interactions, and van der Waals forces. youtube.com Computational methods such as molecular docking and molecular dynamics simulations are employed to model these interactions. For instance, studies on similar compounds show that the 4-chlorophenyl group can form π-π stacking interactions with aromatic residues like phenylalanine in the receptor's binding pocket, while the benzhydryl moiety occupies a hydrophobic pocket.

Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and hydroxyl radical footprinting help in understanding the solvent accessibility of different parts of the protein upon ligand binding, providing insights into conformational changes. nih.gov

Table 1: Key Molecular Interactions in Ligand-Protein Binding

Interaction TypeDescriptionKey Residues (Example)
π-π Stacking Interaction between aromatic rings.Phenylalanine (Phe)
Hydrophobic Interactions Interactions between nonpolar groups.Residues within transmembrane helices
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and an electronegative atom.Aspartate, Serine, Threonine
Salt Bridges Combination of hydrogen bonding and electrostatic interactions.Aspartic acid, Glutamic acid, Lysine, Arginine

This table is a generalized representation based on common ligand-protein interactions and may not be exhaustive for this specific compound.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govfrontiersin.org This binding can alter the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. nih.govfrontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs). nih.gov

While 1-((4-chlorophenyl)(phenyl)methyl)piperazine primarily acts as a competitive antagonist at the H1 receptor, some of its derivatives or related compounds might exhibit allosteric properties at other receptors, such as dopamine (B1211576) receptors. mdpi.com Allosteric modulation offers the potential for greater selectivity and a "ceiling effect" that can prevent overdosing. mdpi.com The mechanism can involve the stabilization of specific receptor conformations that either enhance or inhibit downstream signaling pathways. nih.gov

Biochemical Pathway Modulation by 1-((4-Chlorophenyl)(phenyl)methyl)piperazine Derivatives

As a first-generation H1-antihistamine, 1-((4-chlorophenyl)(phenyl)methyl)piperazine interferes with the action of histamine at the H1 receptor. smpdb.ca This action can lead to the modulation of several biochemical pathways. By blocking the H1 receptor, it can reduce the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. smpdb.ca This, in turn, decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca Furthermore, by lowering intracellular calcium ion concentration, it can lead to increased mast cell stability, which reduces further histamine release. smpdb.ca Some derivatives of 1-((4-chlorophenyl)(phenyl)methyl)piperazine have shown the potential to modulate dopaminergic neurotransmission by interacting with dopamine receptors.

Investigation of Metabolic Transformation Pathways (excluding clinical implications)

The metabolic fate of piperazine-containing compounds is a critical area of study. The biotransformation of these molecules primarily occurs in the liver and involves a variety of enzymatic reactions. uomus.edu.iq

Oxidative biotransformation is a major metabolic route for many drugs, primarily carried out by the cytochrome P450 (CYP) mixed-function oxidase system. uomus.edu.iq For piperazine derivatives, common oxidative reactions include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. nih.govnih.gov

For instance, in studies of similar piperazine compounds, O-demethylation has been identified as a major metabolic step, catalyzed predominantly by the CYP2D6 enzyme. nih.gov Other potential metabolites can arise from the hydroxylation of the phenyl rings. nih.gov The identification of these metabolites is typically achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.govnih.gov

Table 2: Potential Oxidative Biotransformation Reactions

Reaction TypeDescriptionPotential Metabolite
Aromatic Hydroxylation Addition of a hydroxyl group to an aromatic ring.Hydroxylated phenyl derivatives
N-Dealkylation Removal of an alkyl group from a nitrogen atom.Norchlorcyclizine (if a methyl group were present on the other piperazine nitrogen)
Piperazine Ring Oxidation Oxidation of the piperazine ring, potentially leading to ring opening.Ring-opened acid metabolites
N-Oxidation Addition of an oxygen atom to a nitrogen atom.N-oxide derivatives

This table outlines potential metabolic pathways based on the metabolism of similar compounds.

The enzymatic conversion of xenobiotics like 1-((4-chlorophenyl)(phenyl)methyl)piperazine is primarily handled by the cytochrome P450 superfamily of enzymes located in the liver and other tissues. uomus.edu.iq The process involves the transfer of an oxygen atom to the substrate. uomus.edu.iq

The specific CYP isozymes involved in the metabolism of a particular compound can have significant implications. For example, the metabolism of clozapine, which also contains a piperazine moiety, involves CYP1A2, CYP2D6, and CYP2C19. nih.gov Studies on other piperazine-containing drugs have shown that CYP2D6 is a key enzyme in their O-demethylation. nih.gov The reaction mechanism for N-dealkylation often proceeds through an unstable carbinolamine intermediate, which then cleaves to form a secondary amine and a carbonyl compound. uomus.edu.iq

Spectroscopic and Structural Elucidation of 4 4 Chlorophenyl Phenylmethyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of {4-(4-chlorophenyl)phenylmethyl} derivatives, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Chemical Shifts

In the ¹H NMR spectra of {4-(4-chlorophenyl)phenylmethyl}piperazine derivatives, the protons of the piperazine (B1678402) ring typically appear as triplets. For instance, in some thioamide derivatives, these protons are observed around 2.5 ppm and 3.5 ppm. tandfonline.com The diphenylmethyl C-H proton gives a characteristic singlet peak at approximately 4.5 ppm. tandfonline.com The aromatic protons from both the phenyl and chlorophenyl rings resonate as multiplets in the range of 7.0–7.5 ppm. tandfonline.com For N-ethyl-4-(diphenylmethyl)piperazine-1-carboxamide, a derivative, the piperazine protons (H3, H5) show a triplet at 2.30 ppm, while the H2 and H6 protons appear as a triplet at 3.45 ppm. The key (Ar)2CH- proton is observed as a singlet at 4.39 ppm, and the aromatic protons are seen in a multiplet between 7.21–7.47 ppm. bilkent.edu.tr

In a study of 1-(4-chlorophenyl)piperazine, the NH group proton was observed at 1.88 ppm in DMSO solvent. The CH2 groups of the piperazine ring showed chemical shifts at 3.16 and 2.92 ppm, while the phenyl ring protons were calculated to be at 6.83 and 7.29 ppm. researcher.life

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for selected {4-(4-Chlorophenyl)Phenylmethyl} Derivatives

Compound Proton Chemical Shift (ppm) Multiplicity Solvent
N-Ethyl-4-(diphenylmethyl)piperazine-1-carboxamide Piperazine H3, H5 2.30 t DMSO
Piperazine H2, H6 3.45 t DMSO
(Ar)2CH– 4.39 s DMSO
Aromatic H's 7.21–7.47 m DMSO
1-(4-Chlorobenzhydryl)piperazine (B1679854) Thioamide Derivative Piperazine protons ~2.5 t -
Piperazine protons ~3.5 t -
Diphenylmethyl C–H ~4.5 s -
Aromatic protons 7.0–7.5 m -
1-(4-Chlorophenyl)piperazine NH 1.88 s DMSO
Piperazine CH2 2.92, 3.16 - DMSO
Phenyl H's 6.83, 7.29 - DMSO

Data sourced from multiple studies. tandfonline.combilkent.edu.trresearcher.life

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides valuable information on the carbon framework of these molecules. In a representative thioamide derivative of 1-(4-chlorobenzhydryl)piperazine, characteristic peaks for the carbon atoms are readily identified. tandfonline.com For 1-(4-chlorophenyl)piperazine, although the molecule contains 10 carbon atoms, only six distinct peaks appear in the ¹³C NMR spectrum due to molecular symmetry. researcher.life The carbon atom C15, being directly bonded to a nitrogen atom, is significantly deshielded and appears at a lower magnetic field. researcher.life In the ¹³C Attached Proton Test (APT) NMR spectrum of this compound, the carbons without directly attached protons (C15 and C22) and the CH2 carbons of the piperazine ring (C2&C3 and C1&C4) show negative peaks, while the CH carbons (C16&C17 and C18&C20) appear as positive peaks. researcher.life

Table 2: Representative ¹³C NMR Data for a {4-(4-Chlorophenyl)Phenylmethyl} Derivative

Carbon Atom Peak Type (APT)
C15, C22 Negative
C2&C3, C1&C4 Negative
C16&C17, C18&C20 Positive

Data based on analysis of 1-(4-chlorophenyl)piperazine. researcher.life

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between protons and carbons within the molecular structure. ipb.ptgoogle.com These experiments provide through-bond correlation data, allowing for the unambiguous assignment of ¹H and ¹³C signals. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range (2-3 bond) C-H correlations, which helps in piecing together the entire molecular puzzle. ipb.pt While specific 2D NMR data for the title compound is not detailed in the provided search results, the general application of these techniques is a standard and crucial part of the structural elucidation process for complex organic molecules like {4-(4-chlorophenyl)phenylmethyl} derivatives. ipb.ptdokumen.pub

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is essential for identifying the functional groups present in {4-(4-chlorophenyl)phenylmethyl} compounds.

In a study of N-ethyl-4-(diphenylmethyl)piperazine-1-carboxamide, the FT-IR spectrum (KBr) showed characteristic absorption bands at 3365 cm⁻¹ (N-H stretching), 3024 cm⁻¹ (aromatic C-H stretching), 2978 cm⁻¹ (aliphatic C-H stretching), 1622 cm⁻¹ (C=O amide stretching), 1545 cm⁻¹ (aromatic C=C stretching), and 1259 cm⁻¹ (C-N stretching). tandfonline.com For a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the structures were confirmed by IR and ¹H NMR spectra. nih.gov

For 1-(4-chlorophenyl)piperazine, the NH stretching vibration was observed at 3099 cm⁻¹ in the IR spectrum and 3184 cm⁻¹ in the Raman spectrum. scispace.com The aromatic C-H stretching bands are generally weak in the IR spectrum. scispace.com The C-H stretching vibrations of the piperazine ring were observed at 2954, 2889, and 2833 cm⁻¹ in the Raman spectrum and 2954, 2896, and 2831 cm⁻¹ in the IR spectrum. scispace.com

Table 3: Key IR Absorption Bands (cm⁻¹) for selected {4-(4-Chlorophenyl)Phenylmethyl} Derivatives

Compound N-H Stretch Aromatic C-H Stretch Aliphatic C-H Stretch C=O Stretch Aromatic C=C Stretch C-N Stretch C-Cl Stretch
N-Ethyl-4-(diphenylmethyl)piperazine-1-carboxamide 3365 3024 2978 1622 1545 1259 -
N-(4-bromophenyl)-4-(4-chlorobenzhydryl)piperazine-1-carboxamide 3316 3028 2966 1634 1537 1243 1089
1-(4-Chlorophenyl)piperazine 3099 (IR), 3184 (Raman) - 2954, 2896, 2831 (IR); 2954, 2889, 2833 (Raman) - - - -

Data compiled from various studies. tandfonline.combilkent.edu.trscispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of {4-(4-chlorophenyl)phenylmethyl} compounds. It also provides valuable information about their fragmentation patterns, which aids in structural elucidation.

The mass spectrum of 1-[(4-Chlorophenyl)phenylmethyl]piperazine (also known as Norchlorcyclizine) has been extensively studied. ufz.demassbank.eumassbank.eu The compound has a molecular formula of C₁₇H₁₉ClN₂ and an exact mass of 286.12368. ufz.demassbank.eumassbank.eu In mass spectrometry analysis using LC-ESI-QFT with positive ion mode, the protonated molecule [M+H]⁺ is observed with a precursor m/z of 287.131. ufz.demassbank.eumassbank.eu The fragmentation pattern under different collision energies (e.g., 30, 90, 150) provides characteristic fragment ions that help to confirm the structure. ufz.demassbank.eumassbank.eu

For a derivative, 4-((4-chlorophenyl)phenylmethyl)-n-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide, with a molecular formula of C₂₇H₃₀ClN₃O₄, the monoisotopic mass is 495.19247 Da. uni.lu The predicted mass-to-charge ratios for various adducts, such as [M+H]⁺ (496.19975), [M+Na]⁺ (518.18169), and [M-H]⁻ (494.18519), are calculated to aid in its identification. uni.lu

Table 4: Mass Spectrometry Data for 1-[(4-Chlorophenyl)phenylmethyl]piperazine

Parameter Value Reference
Molecular Formula C₁₇H₁₉ClN₂ ufz.demassbank.eumassbank.eu
Exact Mass 286.12368 ufz.demassbank.eumassbank.eu
[M+H]⁺ Precursor m/z 287.131 ufz.demassbank.eumassbank.eu

Data from MassBank records. ufz.demassbank.eumassbank.eu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While a specific crystal structure for the parent compound "{4-(4-Chlorophenyl)Phenylmethyl}-1-" was not found in the search results, related structures have been analyzed. For instance, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals a triclinic crystal system where the methylpiperidine ring adopts a stable chair conformation. nih.gov The dihedral angle between the benzene (B151609) ring and the piperidine (B6355638) ring is 39.89 (7)°. nih.gov In the crystal, weak C-H···O interactions link molecules into chains. nih.gov

In another example, the crystal structure of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was determined, and the C-Cl bond length was found to be 1.745(4) Å. mdpi.com Such studies provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation. This information is invaluable for understanding structure-property relationships.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The piperazine ring in such compounds typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. For instance, in the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, a related compound, the piperidine ring is found in a stable chair conformation. nih.gov The puckering parameters for the piperazine ring in 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate (B76445) monohydrate indicate a highly distorted chair conformation. researchgate.net

Table 1: Selected Bond Parameters in a Related {4-(4-Chlorophenyl)Phenylmethyl} Compound No specific bond length and angle values for the target compound were found in the search results. The following table is a representative example of typical bond lengths in organic molecules and is for illustrative purposes.

BondTypical Length (Å)
C-C (aromatic)1.39
C-C1.54
C-N1.47
C-Cl1.74
C=O1.23

Table 2: Selected Torsion Angles in a Related Piperidine Compound

Torsion AngleValue (°)Reference
O1—C6—C7—C850.7 (3) nih.gov
C1—N1—C6—O1-167.4 (2) nih.gov
C1—C2—C3—C13177.7 (2) nih.gov

Crystallographic Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular interactions, which collectively determine the supramolecular architecture. For compounds containing the {4-(4-Chlorophenyl)Phenylmethyl} group, hydrogen bonding and other weak interactions are expected to play a crucial role in the crystal packing.

In the crystal structure of 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, the crystal structure is stabilized by a network of intermolecular O–H···O, N–H···O, and C–H···O hydrogen bonds. researchgate.net The presence of a protonated piperazine nitrogen and oxygen atoms in the picrate and water molecules provides the necessary donors and acceptors for these interactions.

Furthermore, in other related structures, additional types of non-covalent interactions have been observed. For instance, the crystal structure of (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone features C—H···Cl and C—H···π interactions, which contribute to the formation of a three-dimensional supramolecular architecture. nih.gov The C—H···π interactions are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor.

Table 3: Intermolecular Interactions in Related Crystal Structures

Interaction TypeObserved in CompoundReference
O–H···O Hydrogen Bond4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate researchgate.net
N–H···O Hydrogen Bond4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, N-(4-methoxyphenyl)piperazine salts researchgate.netnih.gov
C–H···O Hydrogen Bond4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone researchgate.netnih.gov
C–H···Cl Interaction(4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone nih.gov
C–H···π Interaction(4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone, N-(4-methoxyphenyl)piperazine salts nih.govnih.gov

Advanced Applications of 4 4 Chlorophenyl Phenylmethyl Scaffolds in Chemical Biology

Development of Research Probes and Chemical Tools for Biological Investigations

The versatility of the {4-(4-chlorophenyl)phenylmethyl} scaffold makes it an excellent starting point for the development of research probes and chemical tools. These tools are instrumental in dissecting biological pathways and identifying new therapeutic targets.

Derivatives of this scaffold have been synthesized to serve as molecular probes for various receptors. For instance, the diarylmethylpiperazine framework, which includes the {4-(4-chlorophenyl)phenylmethyl} moiety, has been fundamental in creating potent and selective ligands for opioid receptors. acs.orgnih.govBy modifying the functional groups attached to this core structure, researchers can fine-tune the binding affinity and selectivity of these probes for specific receptor subtypes. This allows for the detailed investigation of the roles these receptors play in physiological and pathological processes.

Furthermore, compounds incorporating this scaffold are used to study neurotransmitter systems. The sigma-1 receptor, an intracellular chaperone protein implicated in a range of neurological conditions, is a notable target. nih.govnih.govLigands built upon the {4-(4-chlorophenyl)phenylmethyl} framework can be designed to act as antagonists, blocking the receptor's activity and helping to elucidate its function in cellular signaling and its potential as a therapeutic target for neuropathic pain. mdpi.comThe development of such specific antagonists is crucial for understanding the complex pharmacology of the sigma-1 receptor. nih.govnih.govmdpi.com Radiolabeled versions of these scaffolds are also valuable chemical tools. nih.govBy incorporating a radioactive isotope, researchers can track the distribution and binding of these compounds in living systems using imaging techniques like Positron Emission Tomography (PET). This provides invaluable information on drug pharmacokinetics and target engagement in real-time.

Exploration of {4-(4-Chlorophenyl)Phenylmethyl} as a Privileged Structure in Ligand Design

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, referring to molecular scaffolds that can bind to multiple, unrelated biological targets through strategic modification. nih.govwiley.comresearchgate.netThe {4-(4-chlorophenyl)phenylmethyl} moiety is considered a privileged structure due to its presence in a wide array of compounds with diverse pharmacological activities.

This scaffold is a prominent feature in many antihistamines, where it interacts with H1 receptors. ingentaconnect.comeurekaselect.comHowever, its utility extends far beyond this single target class. Derivatives have been developed that show activity as antifungal agents, demonstrating the scaffold's ability to interact with targets in different organisms. chemicalbook.com The diarylmethylpiperazine class of compounds, which is built around this scaffold, has been explored for its potential to target G-protein coupled receptors (GPCRs), a large and important family of drug targets. acs.orgThe structural rigidity and specific stereochemistry of the {4-(4-chlorophenyl)phenylmethyl} group provide a robust framework for designing ligands with high affinity and selectivity for various GPCRs, including opioid and dopamine (B1211576) receptors. acs.orgnih.govThe ability to generate diverse libraries of compounds from a single privileged structure accelerates the drug discovery process by increasing the probability of finding potent and selective ligands for new targets. nih.gov The table below showcases the diversity of biological targets for compounds containing the {4-(4-chlorophenyl)phenylmethyl} scaffold.

Compound Class Biological Target Therapeutic Area
DiarylmethylpiperazinesH1 Histamine (B1213489) ReceptorsAllergy
DiarylmethylpiperazinesOpioid ReceptorsPain Management
Imidazole DerivativesFungal EnzymesAntifungal
Piperazine (B1678402) DerivativesSigma-1 ReceptorsNeurology

Use in Mechanistic Enzyme Studies

Understanding how drugs are metabolized by the body is crucial for their safe and effective use. The {4-(4-chlorophenyl)phenylmethyl} scaffold, being a central component of drugs like Cetirizine, has been instrumental in mechanistic studies of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govjiaci.org While Cetirizine itself undergoes limited hepatic metabolism, its structural analogs and other second-generation antihistamines are often processed by CYP enzymes. nih.govnih.govStudies on these compounds provide insight into the specific CYP isoforms involved in their metabolism and the potential for drug-drug interactions. nih.govjiaci.orgtandfonline.comFor example, investigating the metabolism of compounds containing the {4-(4-chlorophenyl)phenylmethyl} scaffold helps to identify which CYP enzymes are responsible for their breakdown. This knowledge is critical for predicting and avoiding adverse drug reactions when co-administered with other medications that are inhibitors or inducers of these same enzymes.

Furthermore, by studying how modifications to the {4-(4-chlorophenyl)phenylmethyl} scaffold affect metabolic stability, researchers can design new drug candidates with improved pharmacokinetic profiles. For instance, strategic chemical changes can be made to block sites of metabolism, leading to a longer half-life and reduced potential for the formation of reactive metabolites. nih.govThe degradation of Cetirizine under various conditions has also been studied to understand its stability and breakdown mechanisms, which can involve oxidation of the piperazine nitrogen. researchgate.netmdpi.comAdditionally, studies have shown that Cetirizine can act as a P-glycoprotein (P-gp) inhibitor, which is an important consideration for drug-drug interactions. nih.gov

Application in Proteomic and Metabolomic Research (as analytical standards or modified probes)

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, well-characterized chemical tools are essential. The {4-(4-chlorophenyl)phenylmethyl} scaffold and its derivatives serve important roles in this research.

Metabolomics: A key application is the use of compounds like 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol as analytical standards. chemicalbook.comchemimpex.comThis compound is a known metabolite of Cetirizine. chemicalbook.comIn metabolomic studies designed to understand the pharmacokinetics and metabolic fate of Cetirizine, having a pure, well-characterized standard of its metabolite is crucial for accurate quantification in biological samples such as plasma and urine. nih.govnih.govThese studies help to build a comprehensive picture of how an individual processes a drug, which can explain variability in patient responses to treatment. nih.govnih.gov The table below lists derivatives of the {4-(4-Chlorophenyl)Phenylmethyl} scaffold used in metabolomic research.

Compound Name CAS Number Application
4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol109806-71-5Analytical standard for Cetirizine metabolite
1-[(4-Chlorophenyl)phenylmethyl]piperazine303-26-4Analytical standard for Cetirizine and Hydroxyzine metabolite chemicalbook.com
(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine130018-77-8Intermediate for Levocetirizine synthesis and related impurity standard google.com

Proteomics: While direct applications in proteomics are less documented, the {4-(4-chlorophenyl)phenylmethyl} scaffold holds potential for the development of modified probes for target identification. By attaching a reactive group or a tag (like biotin (B1667282) or a fluorescent dye) to the scaffold, researchers could create affinity-based probes. These probes can be used to "fish" for their protein binding partners in a complex biological sample. Identifying the proteins that interact with these probes can reveal new therapeutic targets or help to understand the off-target effects of drugs. The principles of pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be applied to design such probes with high affinity and specificity for their intended targets. nih.govnih.gov

Future Research Directions for 4 4 Chlorophenyl Phenylmethyl Compounds

Design of Novel Chemical Libraries Based on the {4-(4-Chlorophenyl)Phenylmethyl} Core

The {4-(4-Chlorophenyl)Phenylmethyl} core structure serves as a proven starting point for the development of new therapeutic agents. A key future direction is the systematic design and synthesis of novel chemical libraries built around this scaffold. This approach allows for the exploration of a vast chemical space to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The design of these libraries will be guided by structure-activity relationship (SAR) studies and computational modeling. By strategically modifying peripheral functional groups attached to the core, researchers can fine-tune the molecule's properties. For instance, the intermediate 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) has been a cornerstone for creating derivatives with diverse biological activities, including antihistaminic and antiallergic properties, by coupling it with various chemical moieties. asianpubs.org The goal is to create focused libraries where each compound represents a specific hypothesis about molecular interactions with a biological target. drugdesign.org This rational, structure-based design approach has proven successful in discovering potent lead compounds, such as inhibitors of the MDM2-p53 interaction. nih.gov

Key strategies for library design include:

Scaffold Decoration: Introducing a wide range of substituents at various positions on the phenyl rings and any associated heterocyclic systems. This can modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

Fragment-Based Design: Using smaller chemical fragments known to interact with a target and linking them to the core scaffold to create novel molecules with high binding affinity.

Diversity-Oriented Synthesis: Creating a library with a high degree of structural diversity to screen against a wide array of biological targets, increasing the chances of discovering new activities.

The development of such libraries is crucial for generating new leads in drug discovery and for probing complex biological processes. drugdesign.orgsouthwales.ac.uk

Library Design StrategyDescriptionExample Application Area
Scaffold Decoration Modifying the core structure with diverse functional groups to fine-tune physicochemical and biological properties.Optimizing kinase inhibitors by altering substituents on the phenyl rings to enhance target binding and selectivity. nih.gov
Fragment-Based Linking Connecting known binding fragments to the {4-(4-Chlorophenyl)Phenylmethyl} core to create high-affinity ligands.Developing new enzyme inhibitors by linking a fragment that binds to the active site with the core scaffold.
Diversity-Oriented Synthesis Generating a wide range of structurally distinct molecules from a common starting material to explore novel biological activities.Screening for entirely new therapeutic targets by testing a diverse library against various cell lines and pathways. nih.gov

Integration with Emerging Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

The synthesis of compound libraries based on the {4-(4-Chlorophenyl)Phenylmethyl} core can be significantly enhanced by adopting emerging synthetic methodologies. Flow chemistry and photocatalysis, in particular, offer substantial advantages over traditional batch synthesis methods. nih.govscispace.com

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to higher yields, improved selectivity, and enhanced safety. For photochemical reactions, flow reactors ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in batch processes. nih.govnih.gov This technology has been successfully used to scale up reactions, demonstrating its industrial applicability. scispace.com

Photocatalysis utilizes visible light to drive chemical reactions under mild conditions, offering access to novel chemical transformations. nih.gov When combined with flow chemistry, photocatalysis can dramatically reduce reaction times and improve the efficiency of synthesizing complex molecules. scispace.comnih.gov For example, trifluoromethylation reactions that take hours in batch mode can be completed in minutes in a flow photoreactor, often with improved stereoselectivity. nih.gov

The integration of these technologies will enable:

Rapid Library Synthesis: Automated flow systems can quickly generate a large number of analogs for screening.

Improved Efficiency and Sustainability: These methods often reduce solvent waste and energy consumption, aligning with the principles of green chemistry.

Access to Novel Chemical Space: Photocatalysis can facilitate reactions that are difficult or impossible to achieve using conventional thermal methods, allowing for the creation of unique molecular architectures.

Synthetic MethodologyKey AdvantagesRelevance to {4-(4-Chlorophenyl)Phenylmethyl} Compounds
Flow Chemistry Precise control over reaction conditions, improved safety, scalability, enhanced reproducibility. nih.govscispace.comRapid and automated synthesis of compound libraries, enabling efficient exploration of structure-activity relationships.
Photocatalysis Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. nih.govnih.govIntroduction of novel functional groups (e.g., trifluoromethyl) to the core scaffold to create unique derivatives.
Combined Flow-Photocatalysis Synergistic benefits of both techniques, including significantly reduced reaction times and improved yields/selectivity. scispace.comnih.govHighly efficient and scalable production of complex derivatives for preclinical and clinical development.

Advanced Mechanistic Characterization at Subcellular and Molecular Levels

While many compounds containing the {4-(4-Chlorophenyl)Phenylmethyl} moiety have demonstrated biological activity, a deeper understanding of their mechanisms of action is a critical area for future research. Advanced characterization techniques can elucidate how these molecules interact with their biological targets at the subcellular and molecular levels, providing insights essential for rational drug design.

Future studies should focus on:

Target Identification and Validation: For compounds with known phenotypic effects but unknown targets, techniques like chemical proteomics and thermal shift assays can identify specific protein binding partners.

Structural Biology: X-ray crystallography and cryo-electron microscopy can solve the three-dimensional structures of these compounds in complex with their target proteins. This provides a precise molecular blueprint of the binding interactions, guiding the design of more potent and selective inhibitors, as has been done for inhibitors of the MDM2-p53 interaction. nih.gov

Cellular and Subcellular Imaging: Advanced microscopy techniques can visualize the localization of fluorescently-tagged compounds within cells, revealing their distribution and engagement with targets in specific organelles.

Biophysical Analysis: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the drug-target interaction.

Functional Assays: Investigating the downstream cellular effects of target engagement, such as cell cycle arrest or apoptosis, using techniques like flow cytometry (FACS analysis), can confirm the compound's mechanism of action. researchgate.net For example, a pyrano[2,3-c]pyrazole derivative containing the N-(4-chlorophenyl) group was shown to inhibit the AKT2/PKBβ kinase and induce cell death in glioma neurospheres. nih.gov

A thorough mechanistic understanding is vital for optimizing lead compounds and predicting potential off-target effects.

Development of Advanced Computational Models for Predictive Studies

Computational modeling is an indispensable tool in modern drug discovery that can significantly accelerate the development of new drugs based on the {4-(4-Chlorophenyl)Phenylmethyl} scaffold. researchgate.net By developing and applying advanced computational models, researchers can predict the properties of virtual compounds before they are synthesized, saving considerable time and resources.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of {4-(4-Chlorophenyl)Phenylmethyl} derivatives with their biological activity. nih.gov These models can then be used to predict the potency of newly designed compounds.

Pharmacophore Modeling: Creating 3D pharmacophore models that define the essential spatial arrangement of chemical features required for binding to a specific biological target. These models are valuable for virtual screening of compound databases to identify new hits. nih.gov

Molecular Docking and Simulation: Using molecular docking to predict the binding pose of a compound within the active site of its target protein. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the complex and the dynamics of the interaction over time.

ADMET Prediction: Building computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.govmdpi.com Early prediction of poor pharmacokinetic properties or potential toxicity can help prioritize the most promising candidates for synthesis and testing. researchgate.net Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), have shown high accuracy in predicting these properties. nih.gov

The integration of these computational approaches into the design-synthesis-test cycle will create a more efficient and data-driven drug discovery process. mdpi.com

Exploration of New Biological Targets and Pathways Influenced by this Moiety

The structural versatility of the {4-(4-Chlorophenyl)Phenylmethyl} moiety suggests that its derivatives may interact with a wide range of biological targets beyond those already identified. A significant future research direction is the systematic exploration of new therapeutic applications for this class of compounds.

This exploration can be pursued through:

High-Throughput Screening (HTS): Screening existing and newly synthesized libraries of {4-(4-Chlorophenyl)Phenylmethyl} compounds against large panels of biological targets, such as enzymes, receptors, and ion channels.

Phenotypic Screening: Testing compounds in cell-based or whole-organism assays to identify molecules that produce a desired physiological effect (e.g., anti-proliferative, anti-inflammatory, anti-infective). The specific molecular target can then be identified in subsequent studies.

Pathway Analysis: Investigating how these compounds affect global cellular signaling pathways using genomics, transcriptomics, and proteomics. This can reveal unexpected mechanisms of action and identify novel therapeutic opportunities.

The {4-(4-Chlorophenyl)Phenylmethyl} core has already been incorporated into molecules targeting a diverse set of biological functions, including:

Histamine (B1213489) H1 receptors (e.g., Cetirizine derivatives). asianpubs.org

Kinase signaling pathways (e.g., AKT2/PKBβ inhibitors). nih.gov

Tubulin polymerization. researchgate.netnih.gov

Protein-protein interactions (e.g., MDM2-p53). nih.gov

Bacterial targets. mdpi.com

Given this proven versatility, future research should aim to expand the therapeutic scope of this privileged scaffold to new disease areas, such as neurodegenerative disorders, metabolic diseases, and additional classes of infectious agents.

Q & A

Q. What are the optimal synthetic routes for {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives, and how can purity be ensured during synthesis?

Methodology :

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Hydroxyzine EP Impurity A (1-[(4-Chlorophenyl)phenylmethyl]piperazine) is synthesized by reacting piperazine with 4-chlorobenzhydryl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the product. Purity is verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives?

Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., aromatic protons at δ 7.2–7.4 ppm, benzhydryl CH at δ 4.5–5.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 374.9 for C21_{21}H27_{27}ClN2_2O2_2) and fragmentation pathways .
  • IR : Bands at 1600–1450 cm1^{-1} (C=C aromatic) and 2800–3000 cm1^{-1} (C-H stretching) validate functional groups .

Q. What methods are used to determine the pKa and solubility of {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives?

Methodology :

  • pKa : Potentiometric titration in water/methanol mixtures (e.g., pKa = 2.47 for 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol) .
  • Solubility : Shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) or octanol-water partition coefficients (logP) .

Advanced Research Questions

Q. How can stereoisomers of {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives be resolved and characterized?

Methodology :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H, hexane/isopropanol mobile phase) or supercritical fluid chromatography (SFC) for enantiomer resolution .
  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography (e.g., evidence of (R)- and (S)-configurations in patent data) .

Q. What strategies are effective in identifying and quantifying process-related impurities (e.g., degradation products) in {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives?

Methodology :

  • Impurity Profiling : Forced degradation studies (acid/base hydrolysis, oxidation) followed by LC-MS/MS. Example impurities include 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine (Imp. F(EP)) .
  • Quantification : Gradient HPLC with UV detection (e.g., 220 nm for cetirizine-related compounds) and validation per ICH guidelines .

Q. How can structure-activity relationships (SAR) be explored for {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives targeting biological receptors (e.g., H1 antagonists)?

Methodology :

  • Molecular Modeling : Docking studies (e.g., AutoDock Vina) using crystal structures of histamine H1 receptors (PDB: 3RZE) to predict binding affinities .
  • In Vitro Assays : Competitive radioligand binding assays (e.g., 3^3H-mepyramine displacement) to validate computational predictions .

Q. How can conflicting structural data (e.g., X-ray vs. NMR) be resolved for {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives?

Methodology :

  • Dynamic Effects : Compare solid-state (X-ray) and solution-state (NMR) structures. For example, crystal packing in 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydropyrazole] may differ from solution conformers due to hydrogen bonding .
  • DFT Calculations : Optimize geometries using Gaussian09 and compare experimental/theoretical NMR chemical shifts .

Q. How should stability studies be designed to evaluate degradation pathways of {4-(4-Chlorophenyl)Phenylmethyl}-1- derivatives under varying conditions?

Methodology :

  • Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months. Monitor degradation via HPLC .
  • Degradant Identification : LC-MS/MS and NMR to characterize oxidation products (e.g., N-oxides) or hydrolyzed metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.